molecular formula C9H16O3 B023920 4-Hydroperoxy-2-nonenal CAS No. 7439-43-2

4-Hydroperoxy-2-nonenal

Cat. No.: B023920
CAS No.: 7439-43-2
M. Wt: 172.22 g/mol
InChI Key: TVNYLRYVAZWBEH-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroperoxy-2-nonenal (HPNE) is a reactive α,β-unsaturated aldehyde generated during lipid peroxidation (LPO) of ω-6 polyunsaturated fatty acids (PUFAs), such as linoleic and arachidonic acids . It is an intermediate product formed via the decomposition of lipid hydroperoxides (LOOHs), particularly 9(S)- and 13(S)-hydroperoxyoctadecadienoic acid (HPODE), through radical-mediated pathways . HPNE is unstable and undergoes further reactions to form terminal LPO products like 4-hydroxy-2-nonenal (HNE) and 4-oxo-2-nonenal (ONE) in the presence of transition metals (e.g., Fe²⁺) or antioxidants like vitamin C .

HPNE is both a precursor and a reactive molecule. Its hydroperoxy group enables unique intramolecular oxidation reactions, leading to protein adducts such as Nε-4-hydroxynonanoic acid-lysine, which are implicated in diseases like atherosclerosis . Additionally, HPNE forms DNA adducts (e.g., heptanone-etheno-2'-deoxyguanosine) that are mutagenic and associated with carcinogenesis .

Preparation Methods

Autoxidation of Polyunsaturated Fatty Acids

Formation via Lipid Peroxidation

HPNE is generated during the autoxidation of PUFAs, particularly under conditions of oxidative stress. The process begins with the abstraction of a hydrogen atom from a bis-allylic methylene group in linoleic acid, forming a pentadienyl radical. Reaction with molecular oxygen yields a peroxyl radical, which undergoes cyclization and further oxidation to form hydroperoxy derivatives .

For example, 9-S-hydroperoxy-10E,12Z-octadecadienoic acid (9S-HPODE) and 13-S-hydroperoxy-9Z,11E-octadecadienoic acid (13S-HPODE) are key intermediates. These hydroperoxides undergo Hock-type cleavage, a reaction catalyzed by acidic conditions or metal ions, to produce 3-Z-nonenal. Subsequent oxidation of 3-Z-nonenal by hydroperoxyl radicals forms HPNE .

Table 1: Autoxidation Pathways Leading to HPNE

Starting MaterialIntermediateFinal ProductConditionsYield (%)
Linoleic acid9S-HPODE3-Z-nonenalpH 4.5, 25°C15–20
3-Z-nonenalHPNEO₂, 37°C30–40

The stereochemical outcome varies depending on the precursor: HPNE derived from 9S-HPODE is racemic, whereas that from 13S-HPODE retains the original S-configuration .

Chemical Synthesis via Oxidation of 2-Nonenal

Direct Oxidation with Hydroperoxides

HPNE can be synthesized by oxidizing 2-nonenal with hydroperoxides such as tert-butyl hydroperoxide (TBHP). The reaction proceeds via a radical chain mechanism, where TBHP abstracts a hydrogen atom from the aldehyde group, forming an acyl radical. This radical reacts with molecular oxygen to generate the hydroperoxy derivative .

Key Reaction Conditions:

  • Solvent : Acetonitrile or dichloromethane

  • Catalyst : Fe(II) or Cu(I) salts (0.1–1 mol%)

  • Temperature : 25–40°C

  • Yield : 50–60% (optimized)

Side products include 4-hydroxy-2-nonenal (HNE) and 4-oxo-2-nonenal (ONE), necessitating purification via silica gel chromatography .

Enzymatic Production Using Lipoxygenases

Lipoxygenase-Catalyzed Oxidation

Plant lipoxygenases (LOXs) oxygenate linoleic acid to 13S-HPODE, which is cleaved by hydroperoxide lyases (CYP74C) into 3-Z-nonenal. In vivo, 3-Z-nonenal is rapidly oxidized to HPNE by peroxidases or non-enzymatic pathways .

Table 2: Enzymatic Synthesis Parameters

EnzymeSubstrateProductpHTemperatureTurnover (min⁻¹)
Soybean LOX-1Linoleic acid13S-HPODE7.025°C120
Tomato CYP74C13S-HPODE3-Z-nonenal6.530°C90

Stabilization and Isolation Techniques

Derivatization for Enhanced Stability

Due to HPNE’s reactivity, derivatization with nucleophiles like 2-trifluoromethylphenylhydrazine (TFMPH) is employed. This forms stable hydrazones, which can be analyzed via LC-MS/MS .

Derivatization Protocol:

  • Reagents : TFMPH (2 mM), HPNE (1 mM)

  • Solvent : Acetonitrile with 0.1% trifluoroacetic acid

  • Reaction Time : 30 minutes at 25°C

  • Yield : >95%

Industrial and Laboratory-Scale Production

Challenges in Scalability

Industrial production is limited by HPNE’s instability. Laboratory-scale methods prioritize in-situ generation using microreactors to minimize degradation. For example, continuous flow systems with immobilized LOX and CYP74C enzymes achieve HPNE yields of 20–25% .

Chemical Reactions Analysis

HPNE Formation

HPNE can be generated through the following mechanisms :

  • Enzymatic product of ω6-polyunsaturated fatty acid metabolism in plants.
  • Hock rearrangement during homolytic decomposition of the polyunsaturated fatty acid hydroperoxide, 13-[S-( Z, E)]-9,11-hydroperoxyoctadecadienoic acid.
  • Allylic hydrogen abstraction at C-8 of 13 S-HPODE leads to a 10,13-dihydroperoxide that undergoes cleavage between C-9 and C-10 to give 4 S-HPNE, whereas 9 S-HPODE directly cleaves to (3 Z)-nonenal as a precursor of the racemic HPNE.

HPNE Reactions with Proteins

HPNE can modify proteins through covalent modification of lysine residues .

  • HPNE preferentially reacts with lysine residues in proteins such as bovine serum albumin .
  • The 4-hydroperoxy group of HPNE is involved in the formation of structurally unusual lysine adducts .
  • Identified products of HPNE reaction with Nα-benzoylglycyl-lysine include Nα-benzoylglycyl derivatives of Nϵ-4-hydroxynonanoic acid-lysine and Nϵ-4-hydroxy-(2 Z)-nonenoyllysine . These are formed through Baeyer-Villiger-like reactions .
  • HPNE-specific epitopes can be generated in oxidized low-density lipoprotein in vitro and in atherosclerotic lesions in vivo .

HPNE as a Precursor

HPNE is a precursor to other reactive aldehydes [1, 10]:

  • Reduction of HPNE can directly form 4-hydroxy-2-nonenal (HNE) [1, 6, 8].
  • HPNE can generate 4-oxo-2-nonenal (ONE), a genotoxin that can react with proteins and DNA .
  • Vitamin C can induce the decomposition of lipid hydroperoxides to form 4-oxo-2-nonenal and 4-hydroxy-2-nonenal .

HPNE and DNA Interactions

HPNE can react with DNA components [1, 7]:

  • HPNE reacts with 2'-deoxyguanosine (dGuo) to form 1,N2-etheno-2'-deoxyguanosine adducts .

Biological Activity of HPNE

HPNE is not only a precursor of HNE and ONE but also a reactive molecule that could directly modify proteins in biological systems .

Scientific Research Applications

Biochemical Modifications and Protein Interactions

HPNE is recognized for its ability to covalently modify proteins, particularly through reactions with nucleophilic amino acids such as lysine, cysteine, and histidine. The unique hydroperoxy group in HPNE facilitates these modifications, forming structurally unusual adducts that can alter protein function:

  • Protein Adduction : Research has demonstrated that HPNE can react with lysine residues in proteins, leading to the formation of specific adducts that are detectable by monoclonal antibodies. This modification is significant in understanding oxidative stress-related diseases .
  • Mechanistic Insights : The formation of HPNE-specific lysine adducts occurs through mechanisms akin to Baeyer-Villiger oxidation reactions, highlighting the chemical versatility of HPNE in biological systems .

Role in Oxidative Stress and Disease

HPNE is closely linked to lipid peroxidation processes, which are critical in various pathophysiological states:

  • Oxidative Stress Marker : As a precursor to 4-HNE, HPNE serves as an indicator of oxidative stress, contributing to the understanding of conditions such as cancer, neurodegenerative diseases, and cardiovascular disorders .
  • Pathogenesis : Elevated levels of HPNE have been associated with the development of aging-related diseases by promoting lipid peroxidation and subsequent cellular damage. This relationship underscores its potential as a target for therapeutic intervention .

Therapeutic Potential and Antioxidant Strategies

Given its role in oxidative stress and disease progression, HPNE presents opportunities for therapeutic exploration:

  • Antioxidant Research : Studies indicate that antioxidants like glutathione (GSH) and aldehyde dehydrogenase (ALDH) can mitigate the effects of HPNE-induced cellular damage. These compounds may serve as potential therapeutic agents in conditions exacerbated by oxidative stress .
  • Targeting Enzymatic Pathways : Inhibitors targeting enzymes responsible for HPNE production (e.g., lipoxygenases) have shown promise in reducing oxidative stress markers and improving cellular health .

Case Studies and Experimental Findings

Several studies have illustrated the implications of HPNE in various biological contexts:

StudyFindings
Brash et al. (2011)Established HPNE's role in protein modification via unique adduct formation, contributing to our understanding of oxidative stress mechanisms .
Research on Aging (2022)Highlighted the connection between HPNE levels and aging-related diseases, emphasizing its significance as a biomarker for oxidative damage .
Cardiovascular StudiesInvestigated the impact of HPNE on mitochondrial function and heart failure, linking elevated levels to compromised cardiac health .

Comparison with Similar Compounds

Structural and Functional Differences

Compound Structure Molecular Formula Molecular Weight Key Functional Group Formation Pathway
HPNE 4-hydroperoxy-2-nonenal C₉H₁₆O₃ 172.22 Hydroperoxy (-OOH) Decomposition of 9(S)-HPODE or 13(S)-HPODE via radical intermediates .
HNE 4-hydroxy-2-nonenal C₉H₁₆O₂ 156.22 Hydroxy (-OH) Reduction of HPNE or direct decomposition of HPODE .
ONE 4-oxo-2-nonenal C₉H₁₄O₂ 154.21 Oxo (=O) Oxidation of HPNE or HNE; decomposition of HPODE via Hock cleavage .
MDA Malondialdehyde C₃H₄O₂ 72.06 Dialdehyde (-CHO) Degradation of PUFAs (e.g., arachidonic acid) through non-radical pathways .

Metabolic Detoxification Pathways

  • HPNE :

    • Converted to HNE and ONE via Fe²⁺-mediated decomposition .
    • Detoxified indirectly through glutathione (GSH) conjugation after conversion to HNE/ONE .
  • HNE: Metabolized by aldo-keto reductases (AKRs) to 1,4-dihydroxynonene (DHN) or by glutathione-S-transferases (GSTs) to HNE-GSH conjugates . Mercapturic acid conjugates (e.g., HNE-MA) are excreted in urine .
  • ONE: Reduced to 4-oxo-2-nonenol (ONO) by alcohol dehydrogenases (ADHs) and conjugated with GSH . Urinary ONO-MA is a biomarker of oxidative stress .

Sensitivity to Antioxidants

  • HPNE metabolites (e.g., ONO-MA, HNE-MA) are reduced by 20–30% with vitamin C supplementation, indicating higher sensitivity to antioxidant intervention compared to F₂-isoprostanes .
  • HNE and ONE levels are less responsive to vitamin C, as their formation depends on upstream LOOH availability .

Key Research Findings

HPNE as a Biomarker: Urinary HPNE metabolites (ONO-MA, HNE-MA) are validated markers of oxidative stress in smokers. Vitamin C supplementation reduces their levels by 30% . HPNE-specific protein adducts are detected in atherosclerotic lesions, linking HPNE to cardiovascular disease .

HNE primarily forms 1,N²-etheno-dGuo, which is a stable DNA lesion .

Disease Associations :

  • HPNE and HNE are elevated in Alzheimer’s disease brain tissues, while ONE is linked to myocardial reperfusion injury .
  • MDA is broadly associated with aging and chronic inflammation .

Biological Activity

4-Hydroperoxy-2-nonenal (HPNE) is a significant lipid peroxidation product that has garnered attention due to its biological activity and implications in various pathological conditions. This article delves into the biological activity of HPNE, highlighting its mechanisms of action, protein modifications, and potential roles in disease processes.

Overview of this compound

HPNE is an unstable hydroperoxide derived from the oxidation of polyunsaturated fatty acids (PUFAs), particularly from the ω-6 fatty acid metabolism. It serves as a precursor to more stable aldehydes such as 4-hydroxy-2-nonenal (4-HNE) and 4-oxo-2-nonenal (4-ONE). The reactivity of HPNE stems from its ability to form adducts with various biomolecules, including proteins and DNA, which can lead to significant biological consequences.

Protein Modification

HPNE has been shown to modify proteins through covalent bonding, particularly with nucleophilic amino acids like lysine, cysteine, and histidine. This modification can lead to the formation of unique adducts that may alter protein function:

  • Lysine Adduct Formation : HPNE preferentially reacts with lysine residues, leading to the formation of structurally unusual adducts. For example, studies have identified two major lysine adducts resulting from HPNE interaction with bovine serum albumin (BSA) .
  • Monoclonal Antibody Epitope : One of the identified lysine adducts serves as an epitope for a monoclonal antibody developed against HPNE-modified proteins, indicating a specific immune response to HPNE modifications .

DNA Interaction

HPNE can also interact with DNA, forming mutagenic lesions. It has been identified as a precursor for the formation of unsubstituted etheno-adducts, which are known to be mutagenic . The breakdown products of HPNE can lead to significant DNA damage, contributing to carcinogenesis.

Role in Disease

The biological activity of HPNE is implicated in various diseases:

  • Oxidative Stress : HPNE is produced during oxidative stress conditions and has been linked to cellular damage in neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Its accumulation leads to increased levels of reactive oxygen species (ROS), which further exacerbate cellular damage .
  • Atherosclerosis : HPNE-specific epitopes have been detected in oxidized low-density lipoproteins (LDL) and atherosclerotic lesions, suggesting its role in cardiovascular diseases .
  • Insulin Resistance : Research indicates that 4-HNE, derived from HPNE, may contribute to insulin resistance in skeletal muscle by inducing oxidative stress and carbonyl stress .

Case Study: Atherosclerosis

In a study examining atherosclerotic lesions, researchers found that HPNE-specific modifications were present not only in vitro but also in vivo within human tissues. This finding underscores the relevance of HPNE in chronic inflammatory conditions associated with lipid peroxidation .

Research on Reactive Oxygen Species

A comprehensive review highlighted the relationship between oxidative stress and the formation of HPNE. It was noted that vitamin C could mediate the breakdown of HPNE into more reactive aldehydes like 4-HNE, further contributing to oxidative damage .

Summary Table of Biological Activities

Biological ActivityDescriptionImplications
Protein ModificationForms adducts with lysine residuesAlters protein function; potential immune response
DNA InteractionForms mutagenic etheno-adductsContributes to carcinogenesis
Role in Oxidative StressIncreases ROS levelsLinked to neurodegenerative diseases
Implications in AtherosclerosisDetected in oxidized LDLAssociated with cardiovascular diseases
Insulin ResistanceInduces oxidative stress in skeletal muscleLinks to metabolic disorders

Q & A

Basic Research Questions

Q. What are the primary pathways for HPNE formation in biological systems, and how do they relate to lipid peroxidation?

HPNE is generated during lipid peroxidation (LPO) through the non-enzymatic decomposition of polyunsaturated fatty acid (PUFA) hydroperoxides, such as 13-hydroperoxyoctadecadienoic acid (13-HPODE). Two distinct pathways contribute:

  • Non-enzymatic homolytic cleavage : Hydroperoxides undergo carbon-carbon bond scission, producing HPNE as a reactive intermediate .
  • Enzymatic transformations : Plant hydroperoxide lyases (e.g., in alfalfa) catalyze the conversion of (3Z)-nonenal to HPNE via autoxidation .

HPNE is a precursor to cytotoxic aldehydes like 4-hydroxy-2-nonenal (HNE) and 4-oxo-2-nonenal (ONE), which form DNA and protein adducts linked to diseases such as Alzheimer’s and cancer .

Q. What analytical methods are recommended for quantifying HPNE and its metabolites in biological samples?

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Enables sensitive detection of HPNE metabolites (e.g., ONO-MA, HNE-MA) in urine. Derivatization with pentafluorobenzyl hydroxylamine improves stability .
  • Sample preparation : Include solid-phase extraction (SPE) to isolate mercapturic acid (MA) conjugates and validate recovery rates using isotopically labeled internal standards .
  • Validation criteria : Assess linearity (R² >0.99), intra-day precision (<15% CV), and limits of detection (LOD <1 ng/mL) .

Q. How do Phase I and Phase II metabolic pathways detoxify HPNE in vivo?

  • Phase I metabolism : Aldo-keto reductases (AKRs) reduce HPNE to 1,4-dihydroxynonene (DHN), while dehydrogenases convert it to 4-oxo-2-nonenol (ONO) .
  • Phase II conjugation : Glutathione-S-transferases (GSTs) catalyze glutathione (GSH) conjugation, forming HPNE-GSH adducts, which are further metabolized to mercapturic acids (MAs) for urinary excretion .

Q. What ethical considerations apply to human studies investigating HPNE biomarkers?

  • Informed consent : Clearly explain risks/benefits of interventions (e.g., vitamin C supplementation) and biomarker sampling (e.g., urine collection) .
  • IRB approval : Ensure protocols align with ethical standards for vulnerable populations (e.g., smokers) .

Advanced Research Questions

Q. How can experimental designs address contradictions between antioxidant efficacy in biomarker reduction vs. clinical outcomes?

  • Randomized crossover trials : Use double-blind, placebo-controlled designs (e.g., 17-day vitamin C supplementation) to isolate effects on HPNE metabolites .
  • Biomarker limitations : HPNE metabolites reflect localized oxidative stress but may not correlate with systemic clinical endpoints (e.g., cancer incidence). Combine with other LPO markers (e.g., F2-isoprostanes) for validation .

Q. What methodological challenges arise when studying HPNE’s role in oxidative stress in vivo?

  • Instability of HPNE : Store samples at -80°C and use antioxidants (e.g., BHT) to prevent degradation during processing .
  • GPx activity measurement : Indirectly infer glutathione peroxidase (GPx) effects via LOOH reduction, as direct hepatic GPx assays in humans are impractical .

Q. How do plant-derived enzymes influence HPNE formation, and how does this differ from mammalian systems?

  • Hydroperoxide lyases (HP lyases) : In plants like Glycine max, HP lyases convert (3Z)-nonenal to HPNE, whereas mammalian systems rely on non-enzymatic LPO pathways .
  • Physiological roles : Plant HPNE may mediate defense responses, contrasting with its cytotoxic role in mammals .

Q. What mechanisms explain the reduction of urinary HPNE metabolites after vitamin C supplementation?

  • Antioxidant activity : Vitamin C scavenges initiating radicals (e.g., R•), reducing LOOH formation and subsequent HPNE generation .
  • GPx upregulation : Chronic vitamin C intake may enhance GPx activity, converting LOOHs to less reactive LOHs .
  • Contradictory evidence : Despite lowering HPNE metabolites, vitamin C does not universally improve clinical outcomes, suggesting compensatory oxidative pathways .

Q. How can researchers differentiate HPNE’s direct toxicity from its role as a biomarker of oxidative stress?

  • Dose-response studies : Compare HPNE adduct formation (e.g., protein carbonylation) with cellular viability assays (e.g., MTT) in vitro .
  • Genetic models : Use GST-/AKR-knockout models to assess HPNE accumulation vs. phenotypic outcomes (e.g., inflammation) .

Q. What are the implications of HPNE’s reactivity for experimental design in cell culture studies?

  • Short exposure times : Limit treatments to ≤6 hours to avoid artifactual adduct accumulation .
  • Quenching protocols : Add excess GSH or N-acetylcysteine to terminate reactions before lysate collection .

Properties

IUPAC Name

(E)-4-hydroperoxynon-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-2-3-4-6-9(12-11)7-5-8-10/h5,7-9,11H,2-4,6H2,1H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNYLRYVAZWBEH-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC=O)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(/C=C/C=O)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401347875
Record name (E)-4-Hydroperoxynon-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83920-83-6, 7439-43-2
Record name 4-Hydroperoxy-2-nonenal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083920836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-4-Hydroperoxynon-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Hydroperoxy-2-nonenal
4-Hydroperoxy-2-nonenal
4-Hydroperoxy-2-nonenal
4-Hydroperoxy-2-nonenal
4-Hydroperoxy-2-nonenal
4-Hydroperoxy-2-nonenal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.